molecular formula C7H11NO2 B1314569 (3-Propyl-isoxazol-5-yl)-methanol CAS No. 14716-91-7

(3-Propyl-isoxazol-5-yl)-methanol

Cat. No.: B1314569
CAS No.: 14716-91-7
M. Wt: 141.17 g/mol
InChI Key: YJHSTANHLVWXPJ-UHFFFAOYSA-N
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Description

(3-Propyl-isoxazol-5-yl)-methanol is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Propyl-isoxazol-5-yl)-methanol typically involves the cyclization of appropriate precursors. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins, which leads to the formation of isoxazole derivatives . Another approach involves the reaction of hydroximinoyl halides with terminal alkynes under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the use of metal-free catalysts to minimize costs and environmental impact . These methods are designed to be efficient and yield high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: (3-Propyl-isoxazol-5-yl)-methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The isoxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce various functionalized isoxazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-Propyl-isoxazol-5-yl)-methanol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    Isoxazole: The parent compound with a similar ring structure.

    (3-Methyl-isoxazol-5-yl)-methanol: A closely related compound with a methyl group instead of a propyl group.

    (3-Phenyl-isoxazol-5-yl)-methanol: Another derivative with a phenyl group.

Uniqueness: (3-Propyl-isoxazol-5-yl)-methanol is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

(3-propyl-1,2-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-2-3-6-4-7(5-9)10-8-6/h4,9H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHSTANHLVWXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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